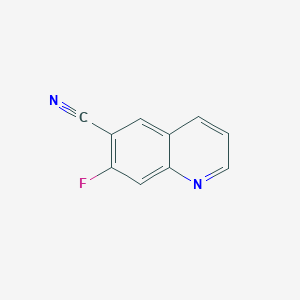

7-Fluoroquinoline-6-carbonitrile

Vue d'ensemble

Description

7-Fluoroquinoline-6-carbonitrile is a chemical compound used in various scientific research studies . Its unique properties make it suitable for applications in drug discovery, organic synthesis, and biological assays.

Synthesis Analysis

The synthesis of 7-Fluoroquinoline-6-carbonitrile involves several steps. One method involves the use of tetrakis (triphenylphosphine) palladium (0) in N,N-dimethyl-formamide at 120℃ for 12 hours . Another method involves the use of sodium carbonate and palladium diacetate in ISOPROPYLAMIDE at 120℃ for 3.25 hours .Molecular Structure Analysis

The molecular formula of 7-Fluoroquinoline-6-carbonitrile is C10H5FN2 . Its molecular weight is 172.16 g/mol .Chemical Reactions Analysis

The chemical reactions involving 7-Fluoroquinoline-6-carbonitrile are complex and can vary depending on the specific conditions and reactants used .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluoroquinoline-6-carbonitrile include its molecular structure, melting point, boiling point, density, and molecular weight .Applications De Recherche Scientifique

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, including 7-Fluoroquinoline-6-carbonitrile, are synthesized using a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . These methods are crucial in the production of fluorinated quinolines for various applications .

Functionalization of Polyfluorinated Quinolines

Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed . This functionalization allows for varying pharmacological activities of its derivatives .

Biological Activity

Fluoroquinolines, including 7-Fluoroquinoline-6-carbonitrile, exhibit remarkable biological activity . Many synthetic quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .

Medical Applications

Fluoroquinolines have found applications in medicine . For example, the quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . The antineoplastic drug Brequinar® and its analogs have proved to be useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .

Antibacterial Applications

Quinoline-carbonitrile derivatives, including 7-Fluoroquinoline-6-carbonitrile, have been found to be promising antibacterial lead compounds . By varying substitutions at position 6, the biological preference of the methoxy group over methyl or without any substitution has been indicated .

Applications in Agriculture

A number of fluorinated quinolines have found application in agriculture . Their unique properties make them suitable for various applications in this field .

Components for Liquid Crystals

Fluorinated quinolines, including 7-Fluoroquinoline-6-carbonitrile, have also been used as components for liquid crystals . Their unique properties make them suitable for this application .

Cyanine Dyes

Cyanine dyes on the basis of quinolines also make a considerable share in commercial production . The unique properties of 7-Fluoroquinoline-6-carbonitrile make it suitable for this application .

Mécanisme D'action

Target of Action

The primary targets of 7-Fluoroquinoline-6-carbonitrile, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

7-Fluoroquinoline-6-carbonitrile inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .

Biochemical Pathways

The compound’s interaction with DNA gyrase and topoisomerase IV disrupts the normal function of these enzymes, leading to inhibition of bacterial DNA synthesis . This disruption affects the downstream pathways involved in cell division and growth, leading to bacterial cell death .

Result of Action

The molecular effect of 7-Fluoroquinoline-6-carbonitrile’s action is the disruption of DNA synthesis, leading to cell death . On a cellular level, this results in the effective elimination of bacterial infections.

Safety and Hazards

Propriétés

IUPAC Name |

7-fluoroquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRZPSBJVJCWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoroquinoline-6-carbonitrile | |

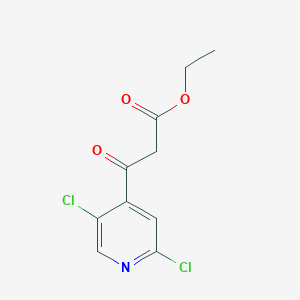

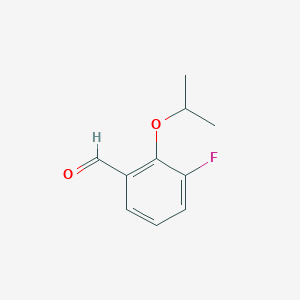

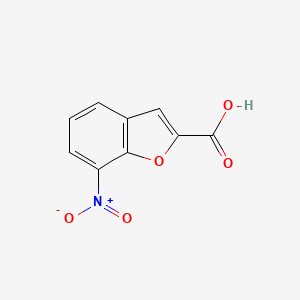

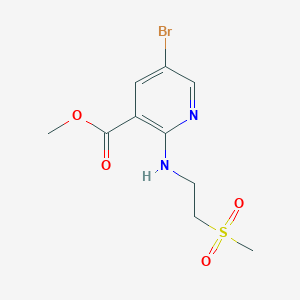

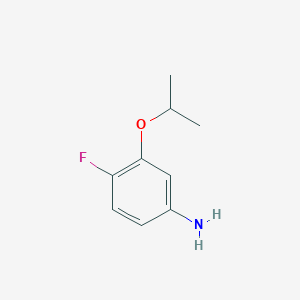

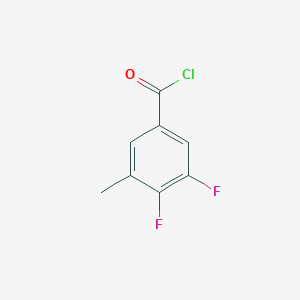

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.